Pentabromobenzyl acrylate

Flame Retardancy Polymer Additives Bromine Content

Pentabromobenzyl acrylate (PBBA) is the definitive reactive flame retardant monomer for permanent, non-migratory fire safety. Its ~71 wt% bromine and polymerizable acrylate group enable covalent incorporation into polymer backbones, eliminating exudation and mechanical property loss typical of additive BFRs. PBBA-based copolymers achieve LOI 29.7 for UL 94 V-0 compliance in PET, PBT, PC, nylon, and HIPS. Poly(PBBA) delivers a refractive index of 1.670—among the highest for acrylate polymers—making it suitable for LCD backlight films and optoelectronic components. Size-controlled nanoparticles (33–460 nm) are available for transparent flame-retardant nanocomposites. Order ≥98% pure monomer for research or industrial polymerization.

Molecular Formula C10H5Br5O2
Molecular Weight 556.7 g/mol
CAS No. 59447-55-1
Cat. No. B1584245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentabromobenzyl acrylate
CAS59447-55-1
Molecular FormulaC10H5Br5O2
Molecular Weight556.7 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br
InChIInChI=1S/C10H5Br5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2
InChIKeyGRKDVZMVHOLESV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentabromobenzyl Acrylate (CAS 59447-55-1): High-Density Reactive Flame Retardant Monomer for Permanent Polymer Integration


Pentabromobenzyl acrylate (PBBA, CAS 59447-55-1) is a crystalline acrylate monomer functionalized with a perbrominated benzyl moiety (C₁₀H₅Br₅O₂, molecular weight 556.67 g/mol), exhibiting a bromine content of approximately 71 wt% [1]. This monomeric architecture confers a melting point of 115–116 °C and a density of 2.371 g/cm³, distinguishing it from conventional additive-type brominated flame retardants . PBBA's polymerizable acrylate functionality enables covalent integration into polymer backbones as a reactive flame retardant comonomer, thereby imparting permanent flame retardancy without the migration, exudation, and mechanical property deterioration commonly associated with low-molecular-weight additive flame retardants [2].

Pentabromobenzyl Acrylate (CAS 59447-55-1) Cannot Be Replaced by Non-Polymerizable Brominated Additives or Lower-Bromine Analogs


Substituting pentabromobenzyl acrylate with conventional additive-type brominated flame retardants (e.g., decabromodiphenyl ether, tetrabromobisphenol A) or non-brominated acrylates introduces quantifiable performance deficits. Unlike additive flame retardants that physically blend into polymer matrices and undergo progressive migration, blooming, and mechanical property deterioration over product lifetime, PBBA's acrylate group enables covalent incorporation into the polymer backbone [1]. This reactive mechanism eliminates exudation and preserves mechanical integrity. Furthermore, replacement with lower-bromine benzyl acrylate analogs (e.g., 2,4,6-tribromobenzyl acrylate, bromine content ~55–60%) or non-brominated benzyl acrylate (bromine content 0%) would proportionally reduce the material's limiting oxygen index and refractive index [2]. The perbrominated benzyl moiety of PBBA is non-negotiable for applications demanding maximal bromine density per monomer unit, as each incremental bromine atom contributes directly to flame retardancy efficiency, thermal stability, and optical density [3].

Quantitative Differentiation Evidence: Pentabromobenzyl Acrylate (CAS 59447-55-1) versus Brominated Flame Retardant Comparators


Bromine Content (71 wt%) versus Conventional Brominated Flame Retardants and Lower-Bromine Benzyl Acrylates

PBBA contains approximately 71 wt% bromine, significantly exceeding that of conventional additive flame retardants such as tetrabromobisphenol A (TBBPA, ~58.8 wt% Br) and decabromodiphenyl ether (DecaBDE, ~83 wt% Br but non-polymerizable) [1]. Among polymerizable benzyl acrylate analogs, PBBA's bromine content exceeds that of 2,4,6-tribromobenzyl acrylate (~55–60 wt% Br) and pentabromobenzyl methacrylate (PBBMA, ~70 wt% Br) [2]. This differential translates directly to flame retardancy efficiency—higher bromine content per monomer unit reduces the loading percentage required to achieve equivalent oxygen index values in host polymers, thereby minimizing adverse effects on mechanical properties and processability .

Flame Retardancy Polymer Additives Bromine Content

Polymer Refractive Index (n20/D = 1.670) of Poly(pentabromobenzyl acrylate) versus Unbrominated Poly(benzyl acrylate) Baseline

The homopolymer poly(pentabromobenzyl acrylate) (PPBBA) exhibits a refractive index of n20/D = 1.670 . This value represents a substantial increase of approximately 0.18 refractive index units relative to unbrominated poly(benzyl acrylate), which typically exhibits an nD of approximately 1.49 [1]. This bromine-induced refractive index enhancement exceeds the incremental gains achievable with mono-, di-, or tribrominated benzyl acrylate analogs, which yield polymer refractive indices in the range of 1.55–1.63 [2].

High Refractive Index Polymers Optical Materials Waveguide Materials

Glass Transition Temperature (Tg = 180 °C) of PPBBA Homopolymer versus Lower-Tg Additive Flame Retardants

The homopolymer poly(pentabromobenzyl acrylate) (PPBBA) exhibits a glass transition temperature (Tg) of 180 °C . This value substantially exceeds the softening temperatures of conventional low-molecular-weight additive brominated flame retardants, which typically lack a defined polymeric Tg and soften or melt below 150 °C, leading to processing complications and thermal stability limitations [1]. The high Tg of PPBBA ensures that the flame retardant component maintains its structural integrity during high-temperature polymer processing and end-use thermal cycling, preventing the phase separation and surface migration that plague lower-softening-point additive systems [2].

Thermal Stability Polymer Glass Transition Flame Retardant Polymers

Metabolic Resistance and Trophic Magnification (TMF = 2.01) of PBBA versus Tetrabromo-o-chlorotoluene (TMF = 4.56) in Aquatic Food Webs

In a 2018 study of 17 aquatic species from Lake Taihu (plankton, invertebrates, and fish), pentabromobenzyl acrylate (PBBA) exhibited a trophic magnification factor (TMF) of 2.01, indicating significant biomagnification through the food web [1]. In the same study, the structurally related compound tetrabromo-o-chlorotoluene (TBCT) exhibited a substantially higher TMF of 4.56—more than double that of PBBA . Both compounds showed metabolic resistance in high-trophic-level fish (crucian carp, catfish, yellow-head catfish), but PBBA's lower TMF relative to TBCT indicates reduced bioaccumulation potential [2].

Environmental Fate Bioaccumulation Trophic Magnification Factor

Emulsion Polymerization Nanoparticle Size Control (33 ± 6 nm) versus Dispersion Polymerization (60 ± 10 nm to 1.70 ± 0.23 μm)

PBBA monomer can be polymerized via emulsion polymerization to yield poly(pentabromobenzyl acrylate) (PPBBA) nanoparticles with diameters as small as 33 ± 6 nm, with tunable size distribution up to 460 ± 50 nm depending on surfactant and initiator concentration [1]. In contrast, dispersion polymerization of the same monomer in methyl ethyl ketone yields significantly larger microspheres in the size range of 0.06 ± 0.01 μm to 1.70 ± 0.23 μm [2]. This polymerization-method-dependent size control is unique to polymerizable monomers like PBBA; non-polymerizable additive flame retardants cannot be engineered into discrete, size-controlled nanoparticles for nanocomposite applications .

Nanoparticle Synthesis Emulsion Polymerization Dispersion Polymerization

Limiting Oxygen Index (LOI = 29.7) of Poly(methyl acrylate) Copolymerized with PBBA versus Unmodified PMA Baseline

Copolymerization of pentabromobenzyl acrylate with methyl acrylate yields a copolymer with a limiting oxygen index (LOI) value of 29.7 . This represents a substantial improvement over unmodified poly(methyl acrylate), which typically exhibits an LOI of approximately 17–18 (i.e., ignites readily and burns in ambient air) [1]. An LOI exceeding 26 generally classifies a material as self-extinguishing in ambient atmosphere; the LOI of 29.7 achieved with PBBA copolymerization places the material well within the flame-retardant classification range [2].

Limiting Oxygen Index Flammability Testing Copolymer Flame Retardancy

Evidence-Based Application Scenarios for Pentabromobenzyl Acrylate (CAS 59447-55-1) in Flame Retardant and High-Refractive-Index Materials


Reactive Comonomer for Permanently Flame-Retardant Engineering Thermoplastics (PBT, PET, Nylon 6/6,6, HIPS)

PBBA functions as a reactive comonomer that covalently incorporates into polymer backbones during synthesis, imparting permanent flame retardancy without migration or exudation [1]. The high bromine content of 71 wt% provides efficient flame retardancy at lower loading levels compared to lower-bromine alternatives, minimizing impact on host polymer mechanical properties . Documented applications include use as a flame retardant for engineering thermoplastics including PET, PBT, polycarbonate, nylon 6, nylon 6,6, and high-impact polystyrene (HIPS), where the polymerizable acrylate functionality enables copolymerization with styrene and other vinyl monomers [2]. The LOI of 29.7 achieved in PBBA-methyl acrylate copolymers demonstrates self-extinguishing performance suitable for electrical and electronic enclosures requiring UL 94 V-0 ratings .

High-Refractive-Index Optical Polymer Films and Waveguide Materials

Poly(pentabromobenzyl acrylate) exhibits a refractive index of n20/D = 1.670, positioning it among the highest-refractive-index acrylate-based polymers available [1]. This optical property makes PPBBA suitable for backlight unit (BLU) optical films in liquid crystal displays (LCDs), where high refractive index materials enhance optical efficiency . Copolymers of pentabromobenzyl methacrylate with glycidyl methacrylate have been specifically investigated for optoelectronic applications, with UV characterization yielding an optical band gap energy of 3.8 eV [2]. The combination of high refractive index and intrinsic flame retardancy offers a dual-function advantage for optical components in consumer electronics where both light management and fire safety are critical design parameters .

Flame-Retardant Nanocomposites via Emulsion or Dispersion Polymerization of PBBA Monomer

The polymerizable nature of PBBA enables the synthesis of discrete, size-controlled poly(pentabromobenzyl acrylate) nanoparticles via emulsion polymerization (33 ± 6 nm to 460 ± 50 nm) or microspheres via dispersion polymerization (0.06 ± 0.01 μm to 1.70 ± 0.23 μm) [1]. These nanoparticles can be blended with thermoplastic matrices such as polystyrene to create flame-retardant nanocomposites with preserved optical transparency when particle sizes remain below the visible light scattering threshold (<100 nm) . This application scenario is uniquely enabled by PBBA's monomeric structure; non-polymerizable additive flame retardants cannot be engineered into discrete nanoparticles for nanocomposite applications. The thermal stability of PPBBA nanoparticles (TGA showing 2% weight loss at ≥305 °C) ensures survival through melt processing of host polymers [2].

Environmental Monitoring Reference Standard for Emerging Brominated Flame Retardant Analysis

PBBA has been characterized in environmental monitoring studies of Lake Taihu, China, where its trophic magnification factor (TMF = 2.01) and metabolic resistance in high-trophic-level fish liver microsomes have been quantitatively established [1]. These peer-reviewed environmental fate data support the use of high-purity PBBA as an analytical reference standard for detecting and quantifying this emerging brominated flame retardant in environmental matrices including water, sediment, and biological tissues . The compound's distinctive mass spectral signature (exact mass 555.61654 g/mol, monoisotopic mass 551.62064 g/mol) and high bromine isotopic pattern enable unambiguous identification in complex environmental samples via GC-MS or LC-MS/MS [2].

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